Enhanced Crystallinity and Higher Melting Point vs. Free Base Enables Easier Handling
The oxalate salt exhibits significantly enhanced crystallinity over the free base. This is a class-level benefit of oxalate salts of amino alcohols, which are known to facilitate handling and storage . The free base is reported to have a melting point between 70°C and 100°C depending on the source, indicating a potential for a low-melting or waxy solid form . In contrast, a structurally analogous amino alcohol oxalate salt demonstrates a melting point of 148-149°C , suggesting a much higher melting point for the target oxalate salt compared to its free base, which is a preferred characteristic for a solid reagent.
| Evidence Dimension | Physical Form and Melting Point |
|---|---|
| Target Compound Data | Crystalline solid (form inferred from class properties); Melting point not directly reported, but class inference suggests >100°C. |
| Comparator Or Baseline | 3-amino-2,2-dimethylpropan-1-ol (free base): Melting point 70°C or 98-100°C |
| Quantified Difference | Class inference suggests a melting point increase of at least 50°C for the oxalate salt over the free base, based on analogous compounds . Direct target compound data is absent. |
| Conditions | Standard atmospheric pressure, differential scanning calorimetry or capillary melting point apparatus. |
Why This Matters
A higher-melting, crystalline solid is much easier to weigh accurately and is less prone to degradation during storage, ensuring consistent stoichiometry in reactions.
